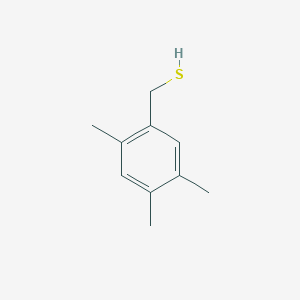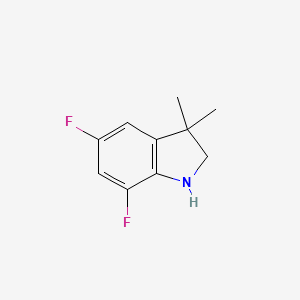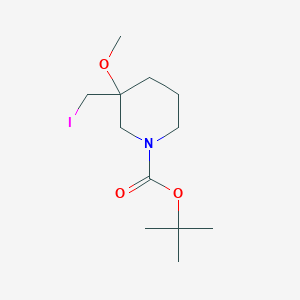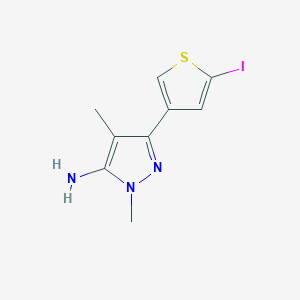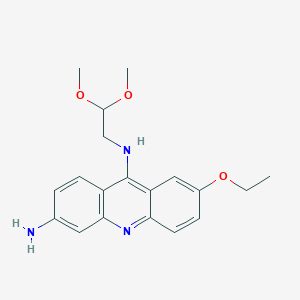
3-Methyl-2-propanoyl-2,3-dihydro-1H-inden-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-2-propanoyl-2,3-dihydro-1H-inden-1-one is a chemical compound with a complex structure that includes a fused cyclopentanone and benzene ring. This compound is part of the indanone family, known for its diverse applications in various fields such as chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-propanoyl-2,3-dihydro-1H-inden-1-one can be achieved through several methods. One common approach involves the oxidation of 1-indanone using chromium trioxide in acetic acid at a temperature range of 35-40°C, yielding 2,3-dihydro-1H-inden-1-one . Another method includes the use of halo-aryl and heterocyclic tagged derivatives, synthesized through grinding, stirring, and ultrasound irradiation techniques .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes using chromium trioxide or other oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
3-Methyl-2-propanoyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the compound into more saturated forms.
Substitution: Substitution reactions, especially with halogens, can modify the compound’s properties significantly.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide in acetic acid.
Reducing Agents: Hydrogen gas in the presence of a palladium catalyst.
Substitution Reagents: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions include various halo-aryl and heterocyclic derivatives, which exhibit significant biological activities .
科学研究应用
3-Methyl-2-propanoyl-2,3-dihydro-1H-inden-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Used in the production of non-fullerene acceptors for organic photovoltaic devices.
作用机制
The mechanism of action of 3-Methyl-2-propanoyl-2,3-dihydro-1H-inden-1-one involves its interaction with various molecular targets and pathways. The compound’s antibacterial and antifungal properties are attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes . In medicinal applications, it may interact with specific receptors or enzymes to exert its therapeutic effects.
相似化合物的比较
Similar Compounds
1-Indanone: A simpler structure with similar pharmacological properties.
2,3-Dihydro-1H-inden-1-one: A precursor in the synthesis of 3-Methyl-2-propanoyl-2,3-dihydro-1H-inden-1-one.
Halo-aryl and Heterocyclic Derivatives: Modified forms with enhanced biological activities.
Uniqueness
This compound stands out due to its unique combination of a fused cyclopentanone and benzene ring, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial applications.
属性
分子式 |
C13H14O2 |
|---|---|
分子量 |
202.25 g/mol |
IUPAC 名称 |
3-methyl-2-propanoyl-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C13H14O2/c1-3-11(14)12-8(2)9-6-4-5-7-10(9)13(12)15/h4-8,12H,3H2,1-2H3 |
InChI 键 |
CBQMNHHSSRCRAT-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)C1C(C2=CC=CC=C2C1=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


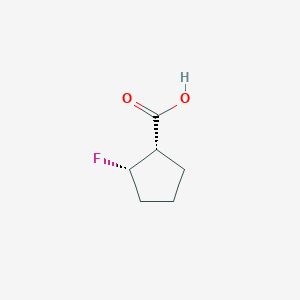
![1-[(5-Chlorothiophen-3-yl)methyl]-5-methyl-1H-pyrazol-3-amine](/img/structure/B15240810.png)
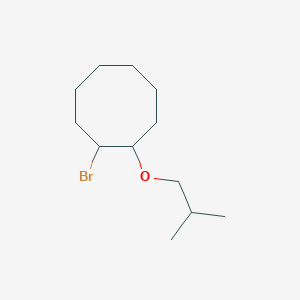
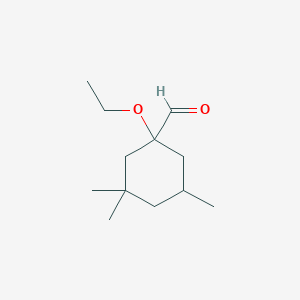
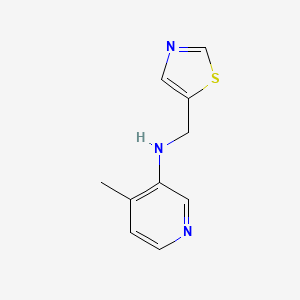

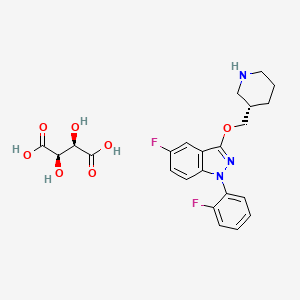
amino]acetic acid hydrochloride](/img/structure/B15240841.png)
![tert-butyl (3R,4S)-3-[bis(4-methoxyphenyl)-phenylmethoxy]-4-methylsulfonyloxypyrrolidine-1-carboxylate](/img/structure/B15240846.png)
